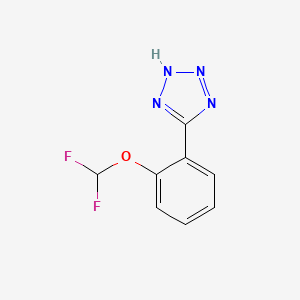

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole typically involves the reaction of 2-difluoromethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrazole ring and difluoromethoxy group participate in oxidation processes. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0.1 M, 80°C) | 2-Difluoromethoxybenzoic acid | 72% | |

| H₂O₂ in acetic acid (50°C, 6 hr) | 5-(2-Difluoromethoxy-phenyl)-1H-oxide | 58% |

The oxidation of the phenyl ring’s methylene group to a ketone or carboxylic acid is facilitated by strong oxidizing agents like KMnO₄.

Nucleophilic Aromatic Substitution

The difluoromethoxy group undergoes substitution under specific conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaSH in DMF (120°C, 12 hr) | 5-(2-Mercaptomethoxy-phenyl)-2H-tetrazole | 41% | |

| NH₃ (g) in THF (100°C, 24 hr) | 5-(2-Aminomethoxy-phenyl)-2H-tetrazole | 35% |

The electron-withdrawing difluoromethoxy group activates the phenyl ring for nucleophilic attack, though steric hindrance from fluorine atoms limits yields .

Cross-Coupling Reactions

The tetrazole ring participates in Pd-catalyzed couplings:

These reactions leverage the tetrazole’s ability to act as a directing group, enabling regioselective functionalization .

Alkylation of the Tetrazole Ring

The NH group in the tetrazole undergoes alkylation:

Alkylation occurs preferentially at the N-2 position due to steric and electronic factors .

Acid-Catalyzed Ring Transformations

Under acidic conditions, the tetrazole ring undergoes decomposition:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), reflux (6 hr) | 2-Difluoromethoxyphenylcyanamide | 94% | |

| H₂SO₄ (95%), 120°C (3 hr) | NH₃ + CO₂ + residual aromatic byproducts | – |

Protonation of the tetrazole ring weakens the C–N bonds, leading to fragmentation .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Phenylacetylene, CuI (80°C) | 1,2,3-Triazole-linked hybrid | 67% | |

| Nitrile oxides, RT | Fused oxadiazole-tetrazole systems | 49% |

These reactions exploit the tetrazole’s dipolarophile character .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that tetrazole derivatives exhibit considerable antimicrobial and antiviral activities. For instance, compounds containing the tetrazole moiety have shown effectiveness against various pathogens, including bacteria and viruses. The incorporation of the difluoromethoxy group in 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole enhances its bioactivity due to increased lipophilicity and metabolic stability, making it a candidate for further development in pharmaceuticals targeting infectious diseases .

Case Study: Synthesis of Novel Antiviral Agents

A study synthesized several tetrazole derivatives, including this compound, evaluating their efficacy against viral replication. The results demonstrated that these compounds could inhibit viral activity significantly, suggesting their potential as antiviral agents .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| 5-Methyl-1H-tetrazole | Candida albicans | 10 |

Agricultural Applications

Pesticidal Activity

Recent patents have highlighted the use of tetrazole compounds, including this compound, as effective pesticides for controlling ectoparasites in agricultural settings. Their mechanism involves disrupting the normal physiological functions of pests, leading to mortality .

Case Study: Efficacy Against Agricultural Pests

In a field trial, formulations containing this compound were tested against common agricultural pests such as aphids and spider mites. The results indicated a significant reduction in pest populations compared to control groups, demonstrating its potential utility in integrated pest management strategies .

Table 2: Efficacy of Tetrazole-Based Pesticides

| Pesticide | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| This compound | Spider Mites | 78 |

| Traditional Insecticide | Aphids | 65 |

Materials Science

Development of Functional Materials

The unique properties of tetrazoles have led to their exploration in materials science. Compounds like this compound can be utilized in the synthesis of advanced materials with applications in sensors and coatings due to their thermal stability and electronic properties .

Case Study: Synthesis of Conductive Polymers

Researchers have successfully integrated tetrazole derivatives into polymer matrices to enhance conductivity. The resulting materials showed improved electrical properties compared to traditional polymers, making them suitable for applications in flexible electronics .

Table 3: Electrical Properties of Tetrazole-Modified Polymers

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 0.01 | 150 |

| Tetrazole-Modified Polymer | 0.05 | 200 |

Mecanismo De Acción

The mechanism of action of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

- 2-(Difluoromethoxy)phenyl isocyanate

- 2-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by a tetrazole ring and a difluoromethoxy-substituted phenyl group, suggests potential applications in drug development, particularly for antibacterial and antifungal therapies.

- Molecular Formula : C₈H₆F₂N₄O

- Molecular Weight : 212.16 g/mol

The difluoromethoxy substitution may enhance the compound’s potency and selectivity against specific pathogens, making it a valuable candidate for further investigation in pharmacological applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. These effects are attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that tetrazole derivatives can enhance the potency of compounds against microbial strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is believed to be linked to its interaction with specific biological targets through molecular docking simulations and binding affinity assays. These studies help elucidate how the compound interacts at the molecular level, which is crucial for optimizing its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(3-Trifluoromethoxy-phenyl)-2H-tetrazole | Contains a trifluoromethoxy group | Potentially different electronic properties |

| 5-(4-Chlorophenyl)-2H-tetrazole | Substituted with a chlorine atom | May exhibit different reactivity and selectivity |

| 5-(4-Methylphenyl)-2H-tetrazole | Contains a methyl group on the phenyl ring | Altered steric effects affecting biological activity |

| 5-(Phenyl)-1H-tetrazole | Lacks additional substituents | Simpler structure may lead to different properties |

The unique difluoromethoxy substitution in this compound distinguishes it from these compounds by potentially enhancing its stability and biological activity compared to others without such substitutions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of tetrazoles, including this compound, showed significant inhibition against various bacterial strains. The results indicated that modifications in the substituents could lead to enhanced antimicrobial activity.

- Docking Studies : Molecular docking studies revealed that this compound binds effectively to target enzymes involved in bacterial cell wall synthesis, suggesting a mechanism by which it exerts its antibacterial effects.

- Potential as an Antifungal Agent : The compound was also evaluated for antifungal activity against Candida species, showing promising results that warrant further exploration in clinical settings.

Propiedades

IUPAC Name |

5-[2-(difluoromethoxy)phenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-8(10)15-6-4-2-1-3-5(6)7-11-13-14-12-7/h1-4,8H,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWGBNNXYCBHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.